

commercial suppliers of AP-C1 for research

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Compound of Interest		
Compound Name:	AP-C1	
Cat. No.:	B12373782	Get Quote

AP-C1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **AP-C1**, a potent inhibitor of cGMP-dependent protein kinase II (cGKII). This guide is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in utilizing **AP-C1** as a research tool.

Introduction to AP-C1

AP-C1 is a small molecule inhibitor that has demonstrated significant potency in the inhibition of cGMP-dependent protein kinase II (cGKII). Its specificity makes it a valuable tool for investigating the physiological and pathological roles of the cGKII signaling pathway.

Commercial Suppliers

AP-C1 is available for research purposes from various commercial suppliers. Researchers should verify the purity and quality of the compound from their chosen supplier.

Table 1: Commercial Suppliers of AP-C1



Supplier	Catalog Number	Purity	Available Quantities
MedchemExpress	HY-153537	>98%	50 mg, 100 mg, 250 mg
TargetMol (via CymitQuimica)	TM-T82992	Not Specified	Inquire

Physicochemical and Biological Properties

AP-C1 is characterized by the following properties:

Table 2: Physicochemical and Biological Properties of AP-C1

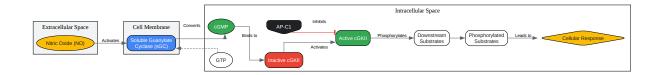
Property	Value	Reference
IUPAC Name	Not publicly available	
CAS Number	2234280-26-1	[1][2][3]
Molecular Formula	C24H23N3O2	[2]
Molecular Weight	385.46 g/mol	[2]
Mechanism of Action	Potent inhibitor of cGMP- dependent protein kinase II (cGKII)	[1][2][3][4][5][6]
plC ₅₀	6.5	[1][2][3][4][5][6]
Biological Activity	Weakly inhibits cGKII- dependent anion secretion	[1][2][3][4][5][6]

cGKII Signaling Pathway

The cGMP-dependent protein kinase II (cGKII) is a key component of the nitric oxide/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate



(cGMP). cGMP then binds to and activates cGKII, which in turn phosphorylates a variety of downstream target proteins, modulating numerous cellular processes.



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Caption: The cGKII signaling pathway, illustrating the activation cascade from nitric oxide to cellular responses and the point of inhibition by **AP-C1**.

Experimental ProtocolsIn Vitro Kinase Assay for cGKII Inhibition

This protocol is a general guideline for assessing the inhibitory activity of **AP-C1** against cGKII in a cell-free system.

Materials:

- · Recombinant human cGKII
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Substrate peptide (e.g., a fluorescently labeled peptide with a cGKII recognition motif)
- ATP solution
- AP-C1 stock solution (in DMSO)



Microplate reader

Procedure:

- Prepare a serial dilution of AP-C1 in kinase buffer.
- In a microplate, add the cGKII enzyme to each well.
- Add the diluted AP-C1 or vehicle (DMSO) to the respective wells.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Monitor the kinase activity by measuring the fluorescence signal at regular intervals.
- Calculate the rate of substrate phosphorylation for each AP-C1 concentration.
- Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Cell-Based Assay for cGKII Activity

This protocol provides a framework for evaluating the effect of **AP-C1** on cGKII activity within a cellular context.

Materials:

- A suitable cell line expressing cGKII (e.g., HEK293T cells transiently or stably expressing cGKII)
- Cell culture medium and supplements
- A cGKII activator (e.g., 8-pCPT-cGMP)
- AP-C1 stock solution (in DMSO)
- Lysis buffer
- Antibodies for Western blotting (anti-phospho-VASP, anti-VASP, etc.)



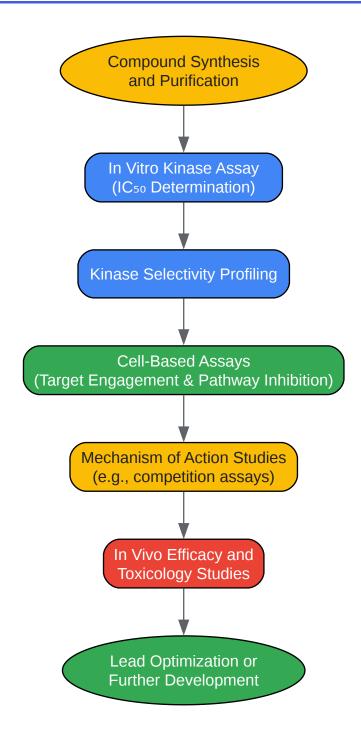
Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of AP-C1 or vehicle for 1-2 hours.
- Stimulate the cells with a cGKII activator for a predetermined time (e.g., 15-30 minutes).
- Wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Analyze the phosphorylation of a known cGKII substrate (e.g., VASP) by Western blotting.
- Quantify the band intensities to determine the effect of **AP-C1** on substrate phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like **AP-C1**.





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Caption: A generalized workflow for the preclinical characterization of a novel kinase inhibitor.

Conclusion

AP-C1 is a valuable research tool for the specific inhibition of cGKII. This guide provides essential information for its procurement and use in experimental settings. Researchers are



encouraged to consult the primary literature for more detailed information and to optimize protocols for their specific experimental systems.

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